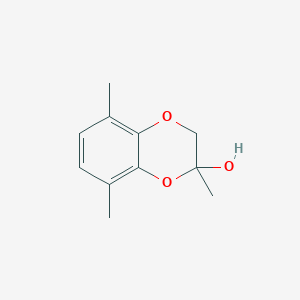

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Description

The 2,3-dihydro-1,4-benzodioxin core is a privileged scaffold in medicinal chemistry due to its ability to modulate biological targets such as enzymes and receptors . The compound 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol features a six-membered oxygen-bridged heterocycle fused to a benzene ring, with methyl substituents at positions 2, 5, and 6. The stereochemistry of the chiral C2 position (bearing the hydroxyl group) is critical for pharmacological activity, as stereoisomers may exhibit divergent biological profiles .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3,5,8-trimethyl-2H-1,4-benzodioxin-3-ol |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-8(2)10-9(7)13-6-11(3,12)14-10/h4-5,12H,6H2,1-3H3 |

InChI Key |

NYRBTNYTUJVXPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)OC(CO2)(C)O |

Origin of Product |

United States |

Preparation Methods

Construction of the Benzodioxane Core

The benzodioxane ring is commonly synthesized by intramolecular cyclization of catechol derivatives with appropriate alkylating agents or by substitution reactions involving dihydroxybenzenes.

- Potassium Carbonate Mediated Cyclization

A typical approach involves reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (~65 °C) for extended periods (24 hours) to form the benzodioxane ring system via ether linkage formation. After workup and acidification, the benzodioxane carboxylic acid intermediate is isolated as a solid.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Cyclization | 2,3-dihydroxybenzoic acid, K2CO3, 1,2-dibromoethane, DMF, 65 °C, 24 h | Formation of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid |

Functional Group Transformations

Activation to Acyl Chloride

The carboxylic acid intermediate is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) at 70–85 °C for 1–4 hours. This reactive intermediate facilitates further coupling reactions.Hydroxylation and Methylation

The hydroxyl group at the 2-position is introduced or preserved during ring closure, and methyl groups are introduced via selective methylation or starting from methyl-substituted precursors. For example, methyl ketone intermediates can be reduced and further functionalized to introduce methyl groups at desired positions.

Methyl Substitution Strategy

Starting from Methylated Precursors

Methyl groups at the 2, 5, and 8 positions can be introduced by starting with methyl-substituted catechol or benzene derivatives or by using methylated intermediates such as methyl ketones. These intermediates undergo reduction, mesylation, and substitution steps to install the benzodioxane ring and the methyl groups.Selective Reduction and Mesylation

Methyl ketone intermediates are reduced to alcohols, then converted to mesylates, which are subsequently substituted by nucleophiles such as catechol to form the benzodioxane ring with inversion of stereochemistry, enabling control over the stereochemical outcome.

Hydroxyl Group Introduction and Stability

- The hydroxyl group at the 2-position is generally introduced during or after ring closure, often retained from hydroxy precursors or introduced via oxidation/reduction sequences.

- Protecting groups may be used to prevent undesired reactions on hydroxyls during methylation or ring closure.

Representative Synthetic Scheme Summary

| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 2,3-dihydroxybenzoic acid, K2CO3, 1,2-dibromoethane, DMF, 65 °C, 24 h | 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | Formation of benzodioxane ring |

| 2 | Acyl chloride formation | Thionyl chloride, 70–85 °C, 1–4 h | Benzodioxane acyl chloride | Activation for coupling reactions |

| 3 | Methylation / substitution | Methyl ketone intermediates, reduction, mesylation, nucleophilic substitution | Trimethyl-substituted benzodioxane derivatives | Controlled installation of methyl groups |

| 4 | Hydroxylation / purification | Hydrolysis, oxidation/reduction as needed | 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol | Final compound with hydroxyl group |

Analytical and Purification Methods

Chromatography

Flash chromatography on silica gel is frequently employed to separate isomers (erythro/threo) and purify intermediates and final compounds.Spectroscopic Characterization

Proton nuclear magnetic resonance (¹H-NMR) is used extensively to confirm substitution patterns and stereochemistry, comparing chemical shifts with literature data.Crystallization

Recrystallization from solvents such as ethanol or toluene is used to purify solid intermediates.

Summary of Key Literature and Patents

- The synthetic strategy often begins with methyl ketone intermediates that are reduced and functionalized to install methyl groups and hydroxyls, followed by ring closure to form the benzodioxane system.

- Cyclization of dihydroxybenzoic acid derivatives with alkyl halides under basic conditions is a reliable route to the benzodioxane core.

- Activation of carboxylic acids to acyl chlorides via thionyl chloride enables further functionalization and coupling steps.

- Chromatographic separation and NMR characterization are critical for obtaining pure, stereochemically defined final products.

This comprehensive analysis synthesizes the preparation methods of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol from multiple authoritative sources, emphasizing key synthetic steps, reagents, conditions, and purification techniques essential for professional and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to investigate its potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent variations on the benzodioxin scaffold significantly influence physicochemical and pharmacological properties. Key analogs include:

Key Observations:

Pharmacological Activities

Benzodioxin derivatives exhibit diverse biological activities, influenced by substituents:

The hydroxyl group at C2 in 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol may enable hydrogen bonding with targets, similar to neuroprotective analogs . Fluorinated analogs like the 5,8-difluoro derivative may prioritize CNS applications due to enhanced blood-brain barrier penetration .

Biological Activity

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is a complex organic compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxane structure with three methyl groups at the 2, 5, and 8 positions along with a hydroxyl group at the 2-position. Its molecular formula is . The presence of these functional groups influences its reactivity and interactions within biological systems.

Biological Activities

Research indicates that 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol exhibits several significant biological activities:

1. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action at low concentrations .

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve disruption of microtubule dynamics, similar to other known anticancer agents. Studies have indicated that it can induce mitotic arrest in cancer cell lines by affecting tubulin polymerization .

The biological activity of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is believed to stem from its ability to interact with specific enzymes and receptors within cells. The hydroxyl group may facilitate hydrogen bonding with target proteins, influencing various biochemical pathways .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 1,4-Benzodioxane | Lacks methyl and hydroxyl groups | Minimal biological activity |

| 2,3-Dihydro-1,4-benzodioxin-2-methanol | Contains a methanol group but fewer methyl groups | Reduced activity compared to target compound |

| 2,5-Dimethyl-1,4-benzodioxane | Contains two methyl groups instead of three | Varies in reactivity and potency |

This table illustrates how the specific substitution pattern in 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol may enhance its biological properties compared to its analogs .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of benzodioxane compounds against E. coli and S. aureus. The results showed that modifications in the structure significantly affected their potency. Compounds with additional hydroxyl groups exhibited enhanced antimicrobial activity .

Case Study 2: Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of related compounds that disrupt microtubule formation. It was found that certain derivatives could circumvent drug resistance mechanisms in cancer cells by effectively targeting tubulin polymerization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.